molecular formula C6H6ClFN2 B14850675 6-(Chloromethyl)-4-fluoropyridin-2-amine

6-(Chloromethyl)-4-fluoropyridin-2-amine

Cat. No.: B14850675
M. Wt: 160.58 g/mol
InChI Key: ZXHTYAPMEIUPEP-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-4-fluoropyridin-2-amine is a halogenated pyridine derivative featuring a chloromethyl (-CH2Cl) group at position 6, a fluorine atom at position 4, and an amine (-NH2) at position 2. This compound serves as a versatile building block in medicinal and agrochemical synthesis due to its reactive chloromethyl group, which facilitates further functionalization via nucleophilic substitution or coupling reactions. The fluorine atom enhances metabolic stability and modulates electronic properties, while the amine group provides hydrogen-bonding capability, critical for biological interactions.

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

6-(chloromethyl)-4-fluoropyridin-2-amine

InChI

InChI=1S/C6H6ClFN2/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2,(H2,9,10)

InChI Key

ZXHTYAPMEIUPEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-4-fluoropyridin-2-amine can be achieved through several synthetic routes. One common method involves the chloromethylation of 4-fluoropyridin-2-amine. This process typically requires the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc iodide. The reaction is carried out under controlled conditions, often at low temperatures, to ensure selective chloromethylation at the desired position on the pyridine ring.

Another approach involves the nucleophilic substitution of a suitable precursor, such as 4-fluoro-2-nitropyridine, with chloromethylamine. This reaction is typically conducted in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide, with the addition of a base such as potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 6-(Chloromethyl)-4-fluoropyridin-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-4-fluoropyridin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alkoxides replace the chlorine atom. This reaction is often facilitated by the presence of a base and is carried out in polar aprotic solvents.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the nitro group (if present) to an amine group. Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: The fluorine atom on the pyridine ring can be substituted by other nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and alkoxide ions in solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide, potassium permanganate, and nitric acid in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as 6-(azidomethyl)-4-fluoropyridin-2-amine, 6-(thiomethyl)-4-fluoropyridin-2-amine, and 6-(alkoxymethyl)-4-fluoropyridin-2-amine.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives from nitro precursors.

Scientific Research Applications

6-(Chloromethyl)-4-fluoropyridin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-4-fluoropyridin-2-amine is largely dependent on its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The presence of the chloromethyl group allows for alkylation reactions, while the fluorine atom can enhance binding affinity and specificity through electronic effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Core Structure Substituents Molecular Formula Key Differences from Target Compound Evidence ID
5-Chloro-4-fluoropyridin-2-amine Pyridine Cl at C5, F at C4, NH2 at C2 C5H4ClFN2 Chloro (not chloromethyl) at C5 vs. C6
6-Chloro-2-(difluoromethyl)pyrimidin-4-amine Pyrimidine Cl at C6, CF2H at C2, NH2 at C4 C5H4ClF2N3 Pyrimidine core; difluoromethyl at C2
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine Pyrimidine Cl at C4, S-C6H4F at C6, NH2 at C2 C10H7ClFN3S Sulfur-linked fluorophenyl group; pyrimidine
4-Chloro-5-fluoropyrimidin-2-amine Pyrimidine Cl at C4, F at C5, NH2 at C2 C4H3ClFN3 Pyrimidine core; substituents at C4 and C5
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine Fused pyrido-pyrimidine F-pyridinyl at C6, NH2 at C4 C12H8FN5 Fused ring system; fluoropyridinyl substituent

Substituent Position and Reactivity

  • 5-Chloro-4-fluoropyridin-2-amine (C5H4ClFN2): The chloro group at position 5 reduces steric hindrance compared to the chloromethyl group at position 6 in the target compound. This difference impacts reactivity in cross-coupling or alkylation reactions .
  • 6-Chloro-2-(difluoromethyl)pyrimidin-4-amine (C5H4ClF2N3): The pyrimidine core alters electronic density, while the difluoromethyl group at C2 introduces strong electron-withdrawing effects, contrasting with the chloromethyl group's electrophilic character in the target compound .

Heterocyclic Core Variations

  • 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (C10H7ClFN3S): The pyrimidine ring and sulfur bridge enhance π-π stacking and hydrophobic interactions, unlike the pyridine-based target compound. The sulfur atom also increases molecular weight (255.7 g/mol vs. ~159.6 g/mol for the target) .

Functional Group Impact

  • 4-Chloro-5-fluoropyrimidin-2-amine (C4H3ClFN3): The absence of a chloromethyl group limits its utility in alkylation reactions, but the compact structure (MW 143.5 g/mol) may favor blood-brain barrier penetration in drug design .

Q & A

Q. How to design a structure-activity relationship (SAR) study for bioactivity screening?

  • Methodology : Synthesize analogs with substituent variations (e.g., replacing Cl with Br, modifying fluorine position). Test in vitro for antimicrobial/antifungal activity. Use 3D-QSAR models (CoMFA/CoMSIA) to correlate electronic descriptors with bioactivity .

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